molecular formula C16H15ClN2O B2824154 N-(4-chlorobenzyl)-N'-styrylurea CAS No. 1164502-84-4

N-(4-chlorobenzyl)-N'-styrylurea

Cat. No.: B2824154
CAS No.: 1164502-84-4
M. Wt: 286.76
InChI Key: XKOIGPNWWVCRSB-KHPPLWFESA-N
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Description

N-(4-chlorobenzyl)-N’-styrylurea is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a urea backbone substituted with a 4-chlorobenzyl group and a styryl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-styrylurea typically involves the reaction of 4-chlorobenzylamine with styryl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorobenzyl)-N’-styrylurea can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-styrylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the styryl group.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Hydrogenated urea derivatives.

    Substitution: New urea derivatives with substituted functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-N’-styrylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-styrylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with a 4-chlorobenzyl group, but with different functional groups and properties.

    4-chlorobenzyl chloride: A simpler compound with a 4-chlorobenzyl group, used as an intermediate in organic synthesis.

Uniqueness

N-(4-chlorobenzyl)-N’-styrylurea is unique due to its combination of a urea backbone with both a 4-chlorobenzyl group and a styryl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for different applications in scientific research.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H2,18,19,20)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOIGPNWWVCRSB-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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